2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid
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Overview
Description
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is a heterocyclic compound that contains a thiazolidine ringThe molecular formula of this compound is C6H7NO4S, and it has a molecular weight of 189.19 g/mol .
Biochemical Analysis
Biochemical Properties
Thiazolidinediones, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties .
Cellular Effects
Some thiazolidinedione derivatives have been reported to exhibit antioxidant activity, suggesting that they may influence cellular processes related to oxidative stress .
Molecular Mechanism
Thiazolidinediones are known to exert their biological effects through various mechanisms, including the stimulation of the PPARγ receptor and inhibition of the cytoplasmic Mur ligase enzyme .
Metabolic Pathways
Thiazolidinediones are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid typically involves the reaction of thiazolidine-2,4-dione with an appropriate acylating agent. One common method is the reaction of thiazolidine-2,4-dione with propanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Functionalized thiazolidine compounds
Scientific Research Applications
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain oxidoreductases, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanoic acid
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)pentanoic acid
Uniqueness
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is unique due to its specific propanoic acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-2(5(9)10)3-4(8)7-6(11)12-3/h2-3H,1H3,(H,9,10)(H,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHFVHRLIRLOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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